4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one
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Overview
Description
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one is a compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
The synthesis of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method, which involves the [2 + 2] intramolecular cycloaddition of dienes, followed by reduction to form the piperidine ring . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one can be compared with other piperidine derivatives such as:
Pyridine: Another six-membered ring with one nitrogen atom, but with different chemical properties and applications.
Quinoline: Contains a fused benzene and pyridine ring, used in antimalarial drugs.
1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, known for its diverse biological activities
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4,4-dimethyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-13(2)7-6-12(15)10(9-13)11-5-3-4-8-14-11/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
UGZOJUFGQYXKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)C2CCCCN2)C |
Origin of Product |
United States |
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